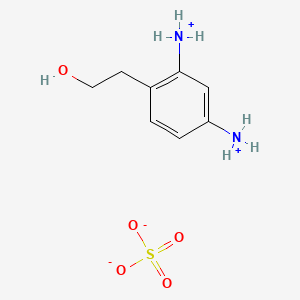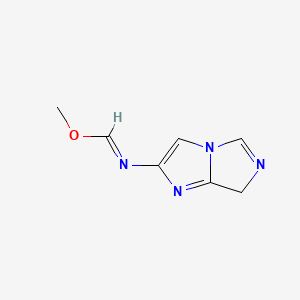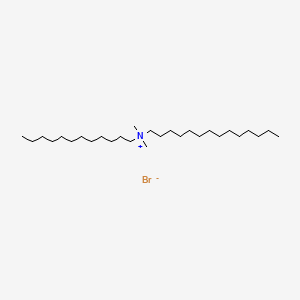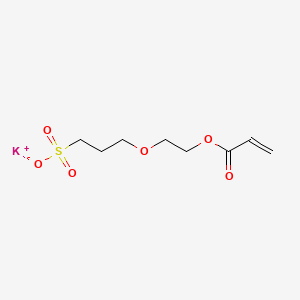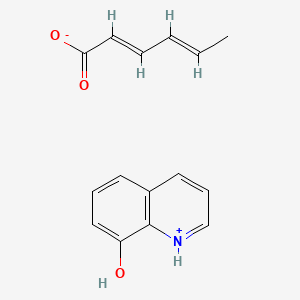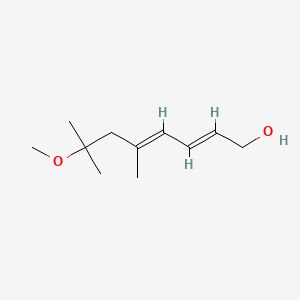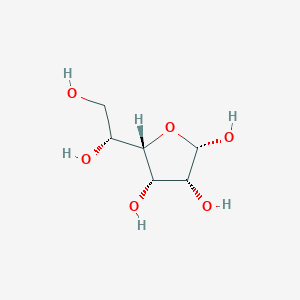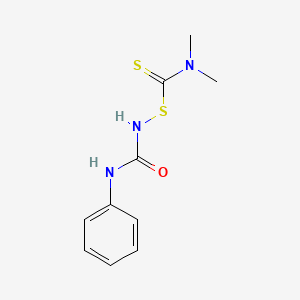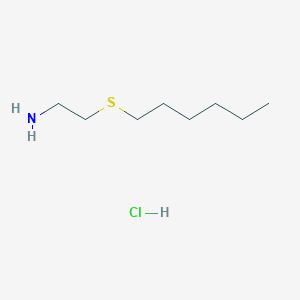
Ethanamine, 2-(hexylthio)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(hexylthio)-, hydrochloride is an organic compound with the molecular formula C8H20ClNS It is a derivative of ethanamine, where a hexylthio group is attached to the second carbon of the ethanamine chain, and it is present in its hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2-(hexylthio)-, hydrochloride typically involves the reaction of 2-chloroethanamine hydrochloride with hexanethiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
ClCH2CH2NH2⋅HCl+C6H13SH→C6H13SCH2CH2NH2⋅HCl+NaCl+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-(hexylthio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, yielding ethanamine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanamine.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-(hexylthio)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanamine, 2-(hexylthio)-, hydrochloride involves its interaction with specific molecular targets. The hexylthio group can interact with hydrophobic regions of proteins, potentially altering their function. The amino group can form hydrogen bonds with various biomolecules, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine: A simpler amine without the hexylthio group.
2-(Methylthio)ethanamine: Similar structure but with a methylthio group instead of a hexylthio group.
2-(Ethylthio)ethanamine: Contains an ethylthio group instead of a hexylthio group.
Uniqueness
Ethanamine, 2-(hexylthio)-, hydrochloride is unique due to the presence of the hexylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
121028-76-0 |
|---|---|
Molekularformel |
C8H20ClNS |
Molekulargewicht |
197.77 g/mol |
IUPAC-Name |
2-hexylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NS.ClH/c1-2-3-4-5-7-10-8-6-9;/h2-9H2,1H3;1H |
InChI-Schlüssel |
RBPXWEAXSBRZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


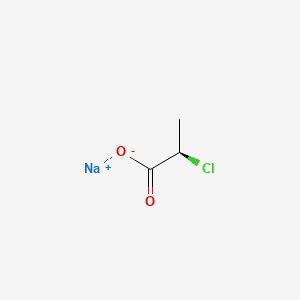
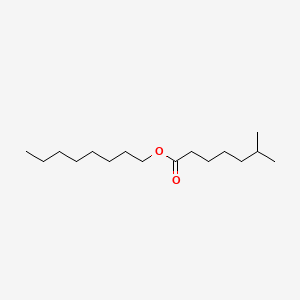

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
